Cas no 1407095-77-5 (1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid)

1-(1,4-オキサゼパン-4-スルホニル)ピペリジン-3-カルボン酸は、スルホンアミド基とカルボキシル基を有する複素環化合物です。その特徴的な構造により、高い水溶性と安定性を示し、医薬品中間体や生化学研究におけるリガンドとして有用です。特に、分子内に複数のヘテロ原子を含むため、金属イオンとのキレート形成能やタンパク質との特異的相互作用が期待されます。また、ピペリジン環とオキサゼパン環の組み合わせにより、立体障害の少ないコンパクトな構造を形成し、生体適合性に優れています。この化合物は有機合成における多様な修飾が可能なため、創薬研究分野での応用が注目されています。

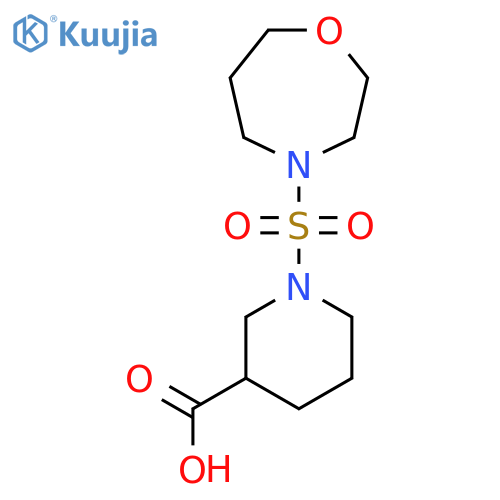

1407095-77-5 structure

商品名:1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid

1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid

- EN300-1141562

- 1407095-77-5

- AKOS012286870

-

- インチ: 1S/C11H20N2O5S/c14-11(15)10-3-1-4-13(9-10)19(16,17)12-5-2-7-18-8-6-12/h10H,1-9H2,(H,14,15)

- InChIKey: AXSFOQMMSCIGFN-UHFFFAOYSA-N

- ほほえんだ: S(N1CCOCCC1)(N1CCCC(C(=O)O)C1)(=O)=O

計算された属性

- せいみつぶんしりょう: 292.10929292g/mol

- どういたいしつりょう: 292.10929292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 419

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.6

- トポロジー分子極性表面積: 95.5Ų

1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1141562-1.0g |

1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |

1407095-77-5 | 1g |

$1500.0 | 2023-05-23 | ||

| Enamine | EN300-1141562-10.0g |

1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |

1407095-77-5 | 10g |

$6450.0 | 2023-05-23 | ||

| Enamine | EN300-1141562-0.5g |

1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |

1407095-77-5 | 95% | 0.5g |

$877.0 | 2023-10-26 | |

| Enamine | EN300-1141562-5.0g |

1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |

1407095-77-5 | 5g |

$4349.0 | 2023-05-23 | ||

| Enamine | EN300-1141562-1g |

1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |

1407095-77-5 | 95% | 1g |

$914.0 | 2023-10-26 | |

| Enamine | EN300-1141562-0.1g |

1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |

1407095-77-5 | 95% | 0.1g |

$804.0 | 2023-10-26 | |

| Enamine | EN300-1141562-5g |

1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |

1407095-77-5 | 95% | 5g |

$2650.0 | 2023-10-26 | |

| Enamine | EN300-1141562-10g |

1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |

1407095-77-5 | 95% | 10g |

$3929.0 | 2023-10-26 | |

| Enamine | EN300-1141562-0.25g |

1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |

1407095-77-5 | 95% | 0.25g |

$840.0 | 2023-10-26 | |

| Enamine | EN300-1141562-2.5g |

1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid |

1407095-77-5 | 95% | 2.5g |

$1791.0 | 2023-10-26 |

1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1407095-77-5 (1-(1,4-oxazepane-4-sulfonyl)piperidine-3-carboxylic acid) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量